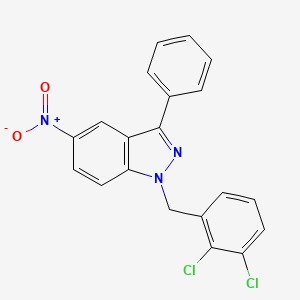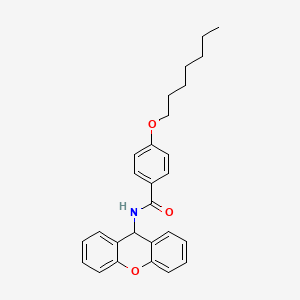![molecular formula C22H27N3O2 B14918871 5-(4-tert-butylphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B14918871.png)
5-(4-tert-butylphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a cyclohexanedione core, a tert-butylphenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactionsThe imidazole moiety can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as imidazole derivatives. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s imidazole moiety makes it a potential candidate for enzyme inhibition studies.
Medicine: Its structural features suggest potential pharmacological activities, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE: shares similarities with other imidazole-containing compounds and cyclohexanedione derivatives.
Indole derivatives: These compounds also feature aromatic rings and nitrogen-containing heterocycles, making them structurally and functionally similar.
Uniqueness
The uniqueness of 5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE lies in its combination of a cyclohexanedione core, a tert-butylphenyl group, and an imidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C22H27N3O2/c1-22(2,3)17-6-4-15(5-7-17)16-10-20(26)19(21(27)11-16)13-23-9-8-18-12-24-14-25-18/h4-7,12-14,16,26H,8-11H2,1-3H3,(H,24,25) |
InChI Key |
UEXHAAVIRRPEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCC3=CN=CN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14918788.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14918795.png)

![11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14918816.png)
![N-(4-acetylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B14918818.png)

![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14918820.png)
![ethyl N-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B14918827.png)
![Methyl (4-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B14918834.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14918838.png)
![N-cyclohexyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B14918850.png)
![methyl {(4E)-1-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14918862.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14918863.png)
![1-cyclohexyl-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14918864.png)
